4-Trifluoromethyl-2,2'-bipyridine
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Overview
Description
4-Trifluoromethyl-2,2’-bipyridine is a fluorinated bipyridine derivative known for its unique chemical properties and applications. This compound is characterized by the presence of trifluoromethyl groups attached to the bipyridine structure, which enhances its stability and reactivity. It is widely used as a ligand in coordination chemistry, particularly in the formation of metal complexes for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of 2,2’-bipyridine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst . The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of 4-Trifluoromethyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed: The major products formed from these reactions include oxidized bipyridine derivatives, reduced bipyridine compounds, and substituted bipyridine analogs .
Scientific Research Applications
4-Trifluoromethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-2,2’-bipyridine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bipyridine structure coordinate with metal centers, facilitating various catalytic and photophysical processes. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, influencing its reactivity and stability .
Comparison with Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: This compound has methyl groups instead of trifluoromethyl groups, resulting in different electronic properties and reactivity.
4,4’-Dimethoxy-2,2’-bipyridine: The presence of methoxy groups imparts different solubility and coordination behavior compared to trifluoromethyl derivatives.
4,4’-Di-tert-butyl-2,2’-bipyridine: The bulky tert-butyl groups affect the steric properties and coordination environment of the compound.
Uniqueness: 4-Trifluoromethyl-2,2’-bipyridine stands out due to its strong electron-withdrawing trifluoromethyl groups, which significantly influence its chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and stable ligands.
Properties
Molecular Formula |
C11H7F3N2 |
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Molecular Weight |
224.18 g/mol |
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)8-4-6-16-10(7-8)9-3-1-2-5-15-9/h1-7H |
InChI Key |
TWUMEMDJUWFDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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